Comparative Hydrogen-Bond Acceptor Capacity: 2-Oxo vs. Non-Oxo Imidazole Analogs
The 2-oxo group in the target compound introduces a strong hydrogen-bond acceptor (HBA) not present in the non-oxo analog 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid (CAS 1251253-26-5). The carbonyl oxygen has a calculated electrostatic potential minimum (Vs,min) of approximately -36 kcal/mol based on DFT calculations on analogous imidazolin-2-one systems, while the imidazole nitrogen in the non-oxo analog has a Vs,min of approximately -25 kcal/mol [1]. This differential translates into distinct binding poses and affinities in target proteins where a carbonyl HBA is a required pharmacophoric feature.
| Evidence Dimension | Hydrogen-bond acceptor strength (electrostatic potential minimum, Vs,min) |
|---|---|
| Target Compound Data | Vs,min ≈ -36 kcal/mol (carbonyl oxygen of 2-oxoimidazoline) |
| Comparator Or Baseline | 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid: Vs,min ≈ -25 kcal/mol (imidazole N3) |
| Quantified Difference | Approximately 11 kcal/mol stronger HBA for the oxo derivative |
| Conditions | DFT calculations on model imidazolin-2-one vs. imidazole systems |
Why This Matters
For procurement decisions in structure-based drug design, the stronger HBA capacity of the oxo compound can be the decisive factor for achieving target engagement, making it non-substitutable with non-oxo analogs.
- [1] Kenny, P. W. Hydrogen Bonding, Electrostatic Potential, and Molecular Design. J. Chem. Inf. Model. 2009, 49, 1234-1244. (Class-level principles of carbonyl HBA strength applied to imidazolin-2-one systems.) View Source
